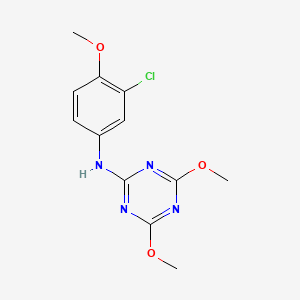![molecular formula C16H21ClO3 B1212671 ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate CAS No. 78573-55-4](/img/structure/B1212671.png)
ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate is an organic compound belonging to the class of chlorobenzenes. Chlorobenzenes are compounds containing one or more chlorine atoms attached to a benzene moiety. This compound is known for its unique structure, which includes an oxirane (epoxide) ring and a carboxylate ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with pentyl magnesium bromide to form 5-(4-chlorophenyl)pentyl magnesium bromide. This intermediate is then reacted with ethyl oxirane-2-carboxylate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including hypoglycemic and hypoketonaemic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate involves the inhibition of carnitine palmitoyltransferase I (CPT I), an enzyme crucial for fatty acid oxidation. By inhibiting CPT I, the compound reduces the oxidation of long-chain fatty acids, leading to decreased production of ketone bodies and lower blood glucose levels . This mechanism is particularly relevant in the context of its hypoglycemic and hypoketonaemic effects .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate: Similar structure but with a sodium ion instead of an ethyl ester group.
Ethyl 2-[3-(4-fluorophenyl)propyl]oxirane-2-carboxylate: Similar structure with a fluorine atom instead of chlorine and a shorter alkyl chain.
Uniqueness
Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate is unique due to its specific combination of an oxirane ring, a chlorobenzene moiety, and a carboxylate ester group. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
78573-55-4 |
|---|---|
Molecular Formula |
C16H21ClO3 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H21ClO3/c1-2-19-15(18)16(12-20-16)11-5-3-4-6-13-7-9-14(17)10-8-13/h7-10H,2-6,11-12H2,1H3 |
InChI Key |
DNORZUSMZSZZKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CO1)CCCCCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCC2=CC=C(C=C2)Cl |
Synonyms |
ethyl 2-(5-(4-chlorophenyl)pentyl)oxiran-2-carboxylate POCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxybenzo[a]pyrene](/img/structure/B1212588.png)
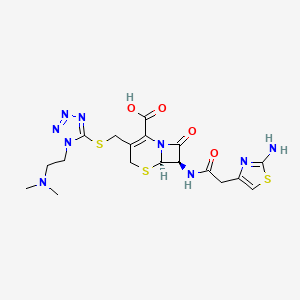



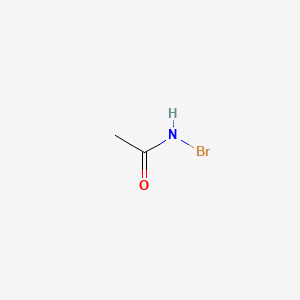
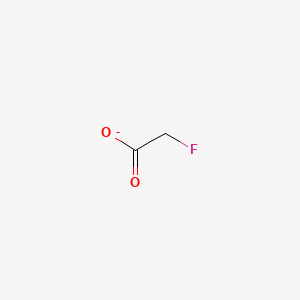
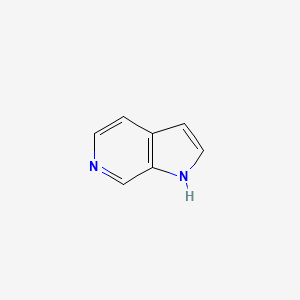

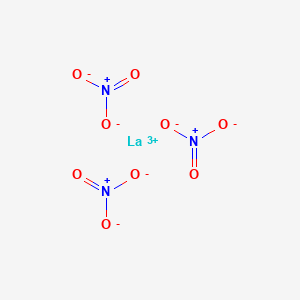
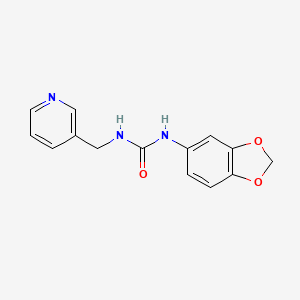
![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
